molecular formula C20H18N2O4S B2799479 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 950425-06-6

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2799479
CAS No.: 950425-06-6
M. Wt: 382.43
InChI Key: CVUZVKUPFTVQID-UHFFFAOYSA-N
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Description

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione are enzymes involved in oxidative stress and inflammation pathways. These targets include cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). COX enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation, while NF-κB is a key regulator of immune response and inflammation .

Mode of Action

The compound interacts with its targets by inhibiting the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, which in turn reduces the expression of inflammatory cytokines. This dual action helps in mitigating inflammation and oxidative stress .

Biochemical Pathways

The inhibition of COX enzymes leads to a decrease in the arachidonic acid pathway, reducing the synthesis of prostaglandins and thromboxanes. This results in decreased inflammation and pain. The modulation of the NF-κB pathway affects several downstream targets, including the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This comprehensive effect on inflammatory pathways helps in controlling chronic inflammation and related diseases .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed in the gastrointestinal tract and has a high bioavailability due to its lipophilic nature, which facilitates its diffusion across cell membranes. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for sustained action, making it effective for long-term use .

Result of Action

At the molecular level, the compound’s action results in the decreased production of inflammatory mediators, leading to reduced inflammation and oxidative stress. At the cellular level, this translates to decreased cell damage and improved cell survival. Clinically, this can manifest as reduced symptoms of inflammatory diseases, such as pain, swelling, and redness .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s efficacy and stability. The compound is stable under physiological pH and temperature but may degrade in highly acidic or basic conditions. The presence of antioxidants can enhance its stability and efficacy by preventing oxidative degradation. Additionally, the compound’s action can be influenced by the presence of other drugs that may compete for the same metabolic pathways .

: ChemSpider : MDPI

Properties

CAS No.

950425-06-6

Molecular Formula

C20H18N2O4S

Molecular Weight

382.43

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H18N2O4S/c1-10-4-5-14-11(6-10)7-13-19(26-14)21-18(22-20(13)27)12-8-15(24-2)17(23)16(9-12)25-3/h4-6,8-9,23H,7H2,1-3H3,(H,21,22,27)

InChI Key

CVUZVKUPFTVQID-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C(=C4)OC)O)OC

solubility

not available

Origin of Product

United States

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